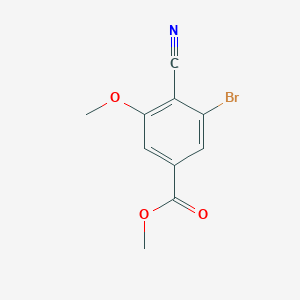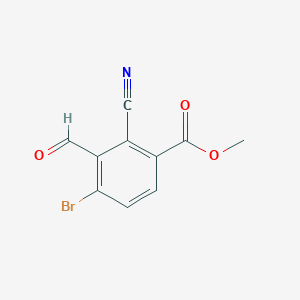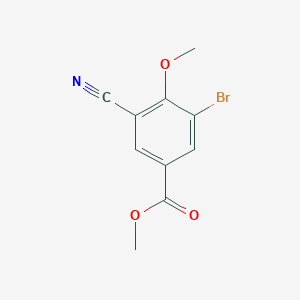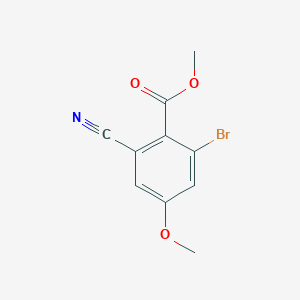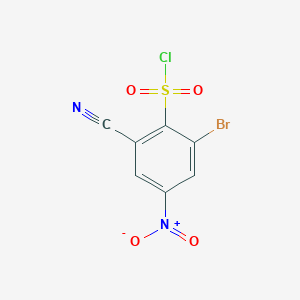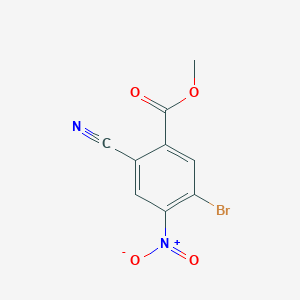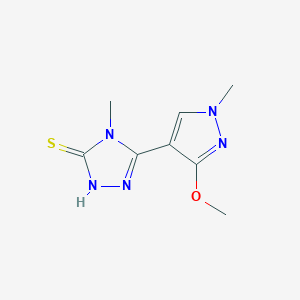
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, the specific molecular structure of “5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” is not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties of “5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” are not available in the current literature .Scientific Research Applications
Synthesis and Antioxidant Activities
Synthesis and Analgesic Activities : A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole were synthesized. These compounds showed significant analgesic and antioxidant properties (Karrouchi et al., 2016).
Antioxidant and α-Glucosidase Inhibitory Activities : Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and characterized. These compounds displayed significant inhibitory potentials against α-glucosidase and potent antioxidant properties (Pillai et al., 2019).
Structural and Biological Potential Studies
Synthesis and Properties of Triazole Derivatives : The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was conducted, revealing the potential for interaction with various biological targets (Fedotov et al., 2022).
Properties of N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides : The synthesis and investigation of these compounds were performed, highlighting the potential for wide spectrum biological activity (Hotsulia & Fedotov, 2019).
Corrosion Inhibition and Antimicrobial Activities
Corrosion Inhibition Performance : Benzimidazole derivatives were synthesized and investigated as inhibitors for mild steel corrosion in HCl, showing increased inhibition efficiency with concentration (Yadav et al., 2013).
DNA Gyrase B Inhibitor and Antimicrobial Agents : Schiff bases synthesized showed significant anti-inflammatory, antioxidant, and antibacterial activities, suggesting potential as DNA gyrase B inhibitors (Kate et al., 2018).
Antimicrobial Activities of Novel Triazolo-Thiadiazoles : A novel series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties were synthesized and showed promising antimicrobial activities (Idrees et al., 2019).
Synthesis and Antimicrobial Activity of 1,2,4-Triazole Derivatives : A series of novel 1,2,4-triazole derivatives were synthesized, displaying good or moderate antimicrobial activity (Bayrak et al., 2009).
Safety And Hazards
Future Directions
The future directions for research on a compound can include new applications, improved synthesis methods, and studies to better understand its mechanism of action. Unfortunately, specific future directions for “5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” are not available in the current literature .
properties
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5OS/c1-12-4-5(7(11-12)14-3)6-9-10-8(15)13(6)2/h4H,1-3H3,(H,10,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPWQNRTTMVZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



